molecular formula C19H23ClN2O3S B11172893 2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide

2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide

Cat. No.: B11172893
M. Wt: 394.9 g/mol
InChI Key: JUDMKCUKPABDDM-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by its molecular structure, which includes a chlorinated benzamide core and a dipropylsulfamoyl phenyl group. This compound is often used in research due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(dipropylsulfamoyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cytosolic phospholipase A2α, by binding to their active sites. This inhibition can lead to a decrease in the production of inflammatory mediators, making it a potential candidate for anti-inflammatory therapies .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23ClN2O3S

Molecular Weight

394.9 g/mol

IUPAC Name

2-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C19H23ClN2O3S/c1-3-13-22(14-4-2)26(24,25)16-11-9-15(10-12-16)21-19(23)17-7-5-6-8-18(17)20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)

InChI Key

JUDMKCUKPABDDM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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